molecular formula C8H15N B14439042 5-Methylheptanenitrile CAS No. 79593-83-2

5-Methylheptanenitrile

Cat. No.: B14439042
CAS No.: 79593-83-2
M. Wt: 125.21 g/mol
InChI Key: HPTYTBBFJDRVHG-UHFFFAOYSA-N
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Description

5-Methylheptanenitrile (C₈H₁₅N) is a branched aliphatic nitrile characterized by a seven-carbon chain (heptane) with a methyl group at the fifth carbon and a nitrile (-C≡N) functional group at the terminal position. This compound is primarily synthetic and serves as an intermediate in organic synthesis, particularly in the preparation of amines, carboxylic acids, or heterocyclic compounds via hydrolysis or alkylation reactions. Its branched structure influences physicochemical properties such as boiling point, solubility, and reactivity compared to linear nitriles or substituted analogs .

Properties

CAS No.

79593-83-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-methylheptanenitrile

InChI

InChI=1S/C8H15N/c1-3-8(2)6-4-5-7-9/h8H,3-6H2,1-2H3

InChI Key

HPTYTBBFJDRVHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.

Industrial Production Methods

Industrial production of 5-Methylheptanenitrile typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylheptanenitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents (organomagnesium compounds).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism by which 5-Methylheptanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group (-CN) in the compound is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Methylheptanenitrile, we compare it with structurally or functionally related nitriles and analogs, focusing on molecular properties, synthesis, and applications. Key compounds include 5-(Methylthio)-pentanonitrile, methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile, and 5-Methyl-1-heptanol (an alcohol analog).

Structural and Functional Comparisons

Compound Molecular Formula Functional Groups Chain Length Substituents Source/Application
5-Methylheptanenitrile C₈H₁₅N Nitrile (-C≡N) C7 Methyl at C5 Synthetic intermediate
5-(Methylthio)-pentanonitrile C₆H₁₁NS Nitrile, Methylthio (-S-CH₃) C5 Methylthio at C5 Natural occurrence (kohlrabi)
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile C₁₁H₁₁N₃O₂ Nitrile, Benzimidazole, Ester C2 (side chain) Benzimidazole ring, methyl ester Pharmaceutical intermediate
5-Methyl-1-heptanol C₈H₁₈O Alcohol (-OH) C7 Methyl at C5 Solvent, fragrance ingredient

Physicochemical Properties

  • Boiling Point: Nitriles generally exhibit higher boiling points than alcohols of similar molecular weight due to strong dipole-dipole interactions. For example, linear heptanenitrile (C₇H₁₃N) has a boiling point of ~175°C, while 5-Methyl-1-heptanol (C₈H₁₈O) boils at ~195°C . Branching in 5-Methylheptanenitrile likely reduces its boiling point slightly compared to linear analogs.
  • Solubility: Nitriles are polar but less water-soluble than alcohols. 5-(Methylthio)-pentanonitrile’s methylthio group enhances hydrophobicity, limiting aqueous solubility , whereas benzimidazole-containing nitriles may show moderate solubility in polar aprotic solvents .

Key Research Findings

  • Branching Effects: Branching in nitriles (e.g., 5-Methylheptanenitrile) reduces crystallinity and enhances solubility in nonpolar solvents compared to linear analogs.
  • Functional Group Impact: The methylthio group in 5-(Methylthio)-pentanonitrile increases electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic additions .
  • Pharmaceutical Relevance : Benzimidazole-linked nitriles exhibit enhanced binding to biological targets due to aromatic stacking interactions, a feature absent in aliphatic nitriles like 5-Methylheptanenitrile .

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